1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with two carbonyl groups at the 2 and 3 positions. The unique structure of this compound makes it a valuable scaffold for the development of various bioactive molecules.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Future Directions
The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine-2,3-dicarboxylic anhydride with an amine, followed by cyclization to form the desired compound. The reaction conditions often include heating the mixture in a suitable solvent such as toluene or xylene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride, nucleophiles in polar solvents such as dimethylformamide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyridine ring .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-2,3-dione can be compared with other similar compounds such as:
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: This compound also features a fused pyrrole-pyridine ring system but differs in the position of the carbonyl groups.
1H-Pyrrolo[2,3-b]pyridine: This isomeric compound has a different arrangement of the fused rings and exhibits distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical properties and biological activities .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCGJJPRSHDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443630 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-38-1 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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